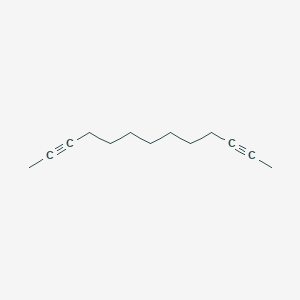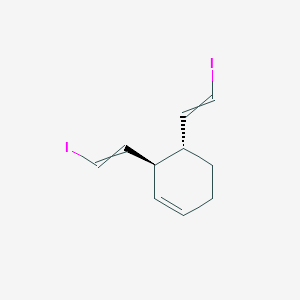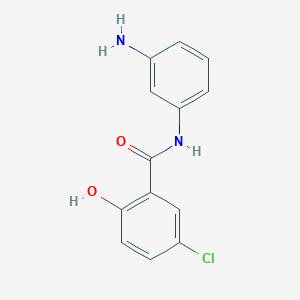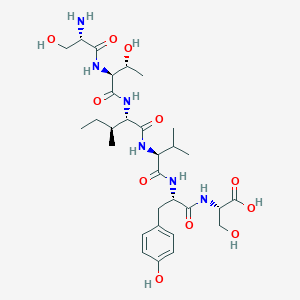![molecular formula C22H19NOS B12588499 1-Phenyl-3-[2-(phenylsulfanyl)anilino]but-2-en-1-one CAS No. 873665-45-3](/img/structure/B12588499.png)
1-Phenyl-3-[2-(phenylsulfanyl)anilino]but-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-[2-(phenylsulfanyl)anilino]but-2-en-1-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a butenone backbone with phenyl and phenylsulfanyl anilino substituents, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 1-Phenyl-3-[2-(phenylsulfanyl)anilino]but-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the butenone backbone: This can be achieved through aldol condensation reactions involving appropriate aldehydes and ketones.
Introduction of the phenyl group: This step often involves Friedel-Crafts acylation reactions.
Attachment of the phenylsulfanyl anilino group: This can be done through nucleophilic substitution reactions where aniline derivatives react with phenylsulfanyl halides under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-Phenyl-3-[2-(phenylsulfanyl)anilino]but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl or anilino rings, leading to a variety of derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective transformations.
Scientific Research Applications
1-Phenyl-3-[2-(phenylsulfanyl)anilino]but-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in reaction mechanism studies.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its possible anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-Phenyl-3-[2-(phenylsulfanyl)anilino]but-2-en-1-one exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
1-Phenyl-3-[2-(phenylsulfanyl)anilino]but-2-en-1-one can be compared with similar compounds like:
1-Phenyl-3-[2-(methylsulfanyl)anilino]but-2-en-1-one: This compound has a methylsulfanyl group instead of a phenylsulfanyl group, which can affect its reactivity and biological activity.
1-Phenyl-3-[2-(hydroxymethyl)anilino]but-2-en-1-one: The presence of a hydroxymethyl group introduces different hydrogen bonding capabilities and solubility properties.
1-Phenyl-3-[2-(chlorosulfanyl)anilino]but-2-en-1-one: The chlorosulfanyl group can lead to different chemical reactivity, particularly in substitution reactions.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
873665-45-3 |
|---|---|
Molecular Formula |
C22H19NOS |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
1-phenyl-3-(2-phenylsulfanylanilino)but-2-en-1-one |
InChI |
InChI=1S/C22H19NOS/c1-17(16-21(24)18-10-4-2-5-11-18)23-20-14-8-9-15-22(20)25-19-12-6-3-7-13-19/h2-16,23H,1H3 |
InChI Key |
FXBYBMBXDVMUGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)NC2=CC=CC=C2SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Acetamide,N-(2,6-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B12588434.png)
![4,4'-Bipyridinium, 1-[11-(9-acridinyl)undecyl]-1'-butyl-, dibromide](/img/structure/B12588443.png)
![Methyl [5-(4-bromophenyl)thiophen-2-yl]acetate](/img/structure/B12588451.png)

![1,3,2-Dioxarsolane, 2-[2,6-bis(1-methylethyl)phenoxy]-4,5-dimethyl-](/img/structure/B12588459.png)


![4-[2-({2-[(1-Hydroxy-2-methylpropan-2-YL)amino]ethyl}amino)ethyl]phenol](/img/structure/B12588471.png)
![N-Cyclopropyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12588474.png)
![5-Chloro-2-hydroxy-N-[3-(2-pyridinyl)benzyl]benzamide](/img/structure/B12588489.png)
![cis-2-(3-Pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride](/img/structure/B12588508.png)
